Ethyl 2-methoxy-6-methylbenzoate chemical properties
Ethyl 2-methoxy-6-methylbenzoate chemical properties
An In-depth Technical Guide to Ethyl 2-methoxy-6-methylbenzoate
Executive Summary
Ethyl 2-methoxy-6-methylbenzoate, a substituted aromatic ester, presents a unique molecular architecture of significant interest in synthetic chemistry. Characterized by a sterically hindered carboxylate group flanked by methoxy and methyl substituents, this compound serves as a versatile building block in the synthesis of complex organic molecules and finds applications in the fragrance and pharmaceutical industries.[1][2] This guide provides a comprehensive technical overview of its core chemical properties, established synthesis protocols, detailed spectroscopic analysis, reactivity profile, and safe handling procedures, tailored for researchers and drug development professionals. By elucidating the causal relationships behind its chemical behavior and analytical signatures, this document aims to equip scientists with the foundational knowledge required for its effective utilization in research and development.
Core Chemical Identity and Structure
Ethyl 2-methoxy-6-methylbenzoate is systematically identified by its IUPAC name and CAS Registry Number, which are crucial for unambiguous reference in research and regulatory contexts.
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Compound Name : Ethyl 2-methoxy-6-methylbenzoate
The molecular structure features a benzene ring substituted at positions 1, 2, and 6. The ethyl ester group at C1 is sterically shielded by the methyl group at C6 and the methoxy group at C2. This ortho-substitution pattern is fundamental to its chemical reactivity and spectroscopic properties, influencing the conformation of the ester group relative to the aromatic ring.
Caption: Chemical structure of Ethyl 2-methoxy-6-methylbenzoate.
Physicochemical Properties
The compound is a colorless to light yellow liquid with a characteristic sweet, fruity odor.[1] Its physical properties are summarized in the table below. The high boiling point relative to its molecular weight is indicative of its polar nature, while the reported flash point necessitates careful handling away from ignition sources.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |
| Odor | Sweet, fruity | [1] |
| Boiling Point | 135 °C @ 15 mmHg | [1] |
| Density | 1.09 g/cm³ | [1][4] |
| Refractive Index (n²⁰/D) | 1.5100 - 1.5130 | [1] |
| Flash Point | 109.643 °C | [1] |
| Vapor Pressure | 0.006 mmHg @ 25°C | [1] |
| Storage Temperature | Room temperature, sealed in dry conditions | [1][5] |
Synthesis and Manufacturing
The synthesis of Ethyl 2-methoxy-6-methylbenzoate can be approached through several strategic pathways. The most common laboratory-scale and industrial methods involve either the direct esterification of the corresponding carboxylic acid or the methylation of a phenolic precursor.
Synthesis Pathway Overview: Fischer Esterification
A robust and widely used method is the Fischer esterification of 2-methoxy-6-methylbenzoic acid. This acid-catalyzed reaction with ethanol offers high yields and utilizes readily available starting materials. The precursor acid itself can be synthesized via a multi-step process starting from 2-methyl-6-nitrobenzoic acid.[6]
Caption: Synthesis workflow from a common starting material.
Experimental Protocol: Fischer Esterification
This protocol describes a self-validating system for the synthesis of the title compound. The progress is monitored by Thin Layer Chromatography (TLC), and the final product is purified by column chromatography, with identity confirmed by spectroscopic methods.
Materials:
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2-methoxy-6-methylbenzoic acid (1.0 eq)
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Anhydrous Ethanol (20-30 eq, serves as reagent and solvent)
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Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Ethyl Acetate (for extraction and chromatography)
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Hexane (for chromatography)
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TLC plates (Silica gel 60 F₂₅₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-6-methylbenzoic acid and anhydrous ethanol.
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Catalyst Addition: Slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done cautiously.
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Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.
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Causality Insight: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The large excess of ethanol drives the equilibrium towards the product side, maximizing the yield.
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Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting carboxylic acid spot (which is more polar) and the appearance of a new, less polar product spot indicates reaction completion.
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Workup: Cool the mixture to room temperature. Slowly neutralize the excess acid by pouring the reaction mixture into a saturated sodium bicarbonate solution until effervescence ceases.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
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Characterization: Collect the fractions containing the pure product, concentrate under vacuum, and characterize by NMR and MS to confirm identity and purity (>95%).
Spectroscopic and Analytical Characterization
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | Aromatic Protons | δ 6.7-7.3 ppm (m, 3H) | The three adjacent protons on the aromatic ring will appear as a multiplet. The electron-donating OMe and Me groups will shift them upfield compared to unsubstituted benzoate. |
| -OCH₂CH₃ (quartet) | δ 4.2-4.4 ppm (q, 2H) | Typical range for methylene protons of an ethyl ester, coupled to the methyl group. | |
| -OCH₃ (singlet) | δ 3.8-3.9 ppm (s, 3H) | Characteristic singlet for a methoxy group attached to an aromatic ring. | |
| Ar-CH₃ (singlet) | δ 2.3-2.5 ppm (s, 3H) | Characteristic singlet for a methyl group attached to an aromatic ring. | |
| -OCH₂CH₃ (triplet) | δ 1.3-1.5 ppm (t, 3H) | Typical range for methyl protons of an ethyl ester, coupled to the methylene group. | |
| ¹³C NMR | C=O (Ester) | δ 166-168 ppm | Downfield shift characteristic of a carbonyl carbon in an ester. |
| Aromatic Carbons | δ 110-160 ppm | Six distinct signals are expected due to the lack of symmetry. The C-O and C-C(O) carbons will be the most downfield in this region. | |
| -OCH₂CH₃ | δ ~61 ppm | Methylene carbon of the ethyl ester. | |
| -OCH₃ | δ ~56 ppm | Methoxy carbon. | |
| Ar-CH₃ | δ ~20 ppm | Aromatic methyl carbon. | |
| -OCH₂CH₃ | δ ~14 ppm | Methyl carbon of the ethyl ester. | |
| IR Spec. | C=O Stretch (Ester) | 1715-1730 cm⁻¹ (strong) | Strong, sharp absorption characteristic of an aromatic ester carbonyl. Conjugation lowers the frequency slightly.[8] |
| C-O Stretch | 1250-1300 cm⁻¹ & 1050-1150 cm⁻¹ (strong) | Two strong bands for the asymmetric and symmetric C-O-C stretching of the ester and ether linkages.[8] | |
| sp² C-H Stretch | 3000-3100 cm⁻¹ (weak) | Aromatic C-H stretching. | |
| sp³ C-H Stretch | 2850-2980 cm⁻¹ (medium) | Aliphatic C-H stretching from the ethyl and methyl groups. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 194.09 | Corresponding to the molecular formula C₁₁H₁₄O₃. |
| Key Fragments | m/z = 165, 149, 135, 121 | Loss of -CH₂CH₃ (M-29), loss of -OCH₂CH₃ (M-45), loss of C(O)OCH₂CH₃ (M-73), and subsequent rearrangements. |
Analytical Quality Control Workflow
Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Caption: Key reactive sites on the molecule.
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Site A (Ester Group): The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide with amines. However, the flanking ortho substituents provide significant steric hindrance, meaning these reactions require more forcing conditions (higher temperatures, stronger reagents) than an unhindered benzoate ester.
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Site B (Aromatic Ring): The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. These groups direct incoming electrophiles to the ortho and para positions. The C4 position (para to the methoxy group) is the most electronically activated and sterically accessible site for substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.
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Site C (Benzylic Methyl Group): The protons on the methyl group are weakly acidic and can be removed by a strong base (e.g., LDA) to form a benzylic anion. This nucleophile can then be used in C-alkylation reactions to extend the carbon chain, providing a route to homologous compounds. [1]
Applications in Research and Development
Ethyl 2-methoxy-6-methylbenzoate's utility stems from its role as a multifunctional building block.
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Fragrance and Flavor Industry: Its sweet, fruity aroma makes it a valuable ingredient in the formulation of fragrances for personal care products and as a flavoring agent in the food industry. [1]* Pharmaceutical Synthesis: The compound serves as a precursor in the synthesis of more complex pharmaceutical intermediates. Its sterically defined substitution pattern can be exploited to construct scaffolds for biologically active molecules, such as gastroprotective substances. [1]* Organic Synthesis: In a broader synthetic context, it is used in the construction of substituted isocoumarins and other natural phenolic lipids. The differential reactivity of its functional groups allows for sequential, site-selective modifications. [1]
Safety and Handling
Proper safety protocols are essential when handling Ethyl 2-methoxy-6-methylbenzoate in a laboratory setting.
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Hazards: The compound is classified as a flammable substance and may cause skin and eye irritation. [1]Hazard statements include 36/37/38, indicating it is irritating to the eyes, respiratory system, and skin. [1]* Personal Protective Equipment (PPE): Always wear safety glasses, impervious gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Handling: Keep away from open flames and hot surfaces. Avoid inhalation of vapors and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents. [1]* First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [9]
Conclusion
Ethyl 2-methoxy-6-methylbenzoate is a specialty chemical with a well-defined set of physicochemical properties and a predictable reactivity profile. Its sterically hindered yet electronically activated structure makes it a valuable intermediate for targeted organic synthesis, particularly in the fields of fragrance chemistry and pharmaceutical development. A thorough understanding of its synthesis, spectroscopic signatures, and chemical behavior, as detailed in this guide, is paramount for its safe and effective application in advancing scientific research.
References
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Cas 6520-83-8,2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER | lookchem. [Link]
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Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem. [Link]
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1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
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(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. [Link]
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Provide the IR spectrum analysis for methyl benzoate. - brainly.com. [Link]
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ethyl 2-methyl benzoate, 87-24-1 - The Good Scents Company. [Link]
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Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. [Link]
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